1-iodonaphthalene-2-carboxylic Acid
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Overview
Description
1-Iodonaphthalene-2-carboxylic acid is an organic compound with the molecular formula C11H7IO2 It is a derivative of naphthalene, where an iodine atom is attached to the first carbon and a carboxylic acid group is attached to the second carbon of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodonaphthalene-2-carboxylic acid can be synthesized through several methods. One common approach involves the iodination of naphthalene derivatives. For instance, the palladium-catalyzed decarbonylative iodination of aryl carboxylic acids is an efficient method . This reaction typically involves the use of 1-iodobutane as the iodide source, combined with a base and a deoxychlorinating reagent under Pd/Xantphos catalysis.
Industrial Production Methods: Industrial production of this compound often employs similar catalytic processes, ensuring high yields and purity. The scalability of these methods makes them suitable for large-scale production, catering to the demands of various industries.
Chemical Reactions Analysis
Types of Reactions: 1-Iodonaphthalene-2-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as the Stille reaction.
Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions to form complex organic molecules.
Common Reagents and Conditions:
Palladium Catalysts: Used in various coupling reactions.
Bases and Deoxychlorinating Reagents: Employed in decarbonylative iodination reactions.
Major Products:
Substituted Naphthalenes: Formed through substitution reactions.
Oxidized or Reduced Derivatives: Resulting from oxidation or reduction processes.
Scientific Research Applications
1-Iodonaphthalene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of 1-iodonaphthalene-2-carboxylic acid involves its reactivity with various molecular targets. For instance, in catalytic reactions, the iodine atom can facilitate the formation of new bonds through oxidative addition and reductive elimination processes . The carboxylic acid group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
1-Iodonaphthalene: Lacks the carboxylic acid group, making it less reactive in certain types of reactions.
2-Iodonaphthalene: Has the iodine atom on the second carbon, leading to different reactivity patterns.
1-Iodo-2-naphthol: Contains a hydroxyl group instead of a carboxylic acid group, resulting in different chemical properties.
Uniqueness: 1-Iodonaphthalene-2-carboxylic acid is unique due to the presence of both an iodine atom and a carboxylic acid group on the naphthalene ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
91059-43-7 |
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Molecular Formula |
C11H7IO2 |
Molecular Weight |
298.08 g/mol |
IUPAC Name |
1-iodonaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H7IO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6H,(H,13,14) |
InChI Key |
CVCXKFYYXBHGNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2I)C(=O)O |
Origin of Product |
United States |
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